Potassium Alum

Content Navigation

CAS Number

Product Name

IUPAC Name

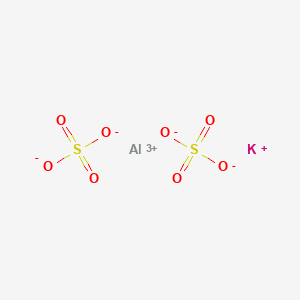

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

BECOMES ANHYD @ ABOUT 200 °C; @ HIGHER TEMP LOSES SULFUR TRIOXIDE & BECOMES BASIC & INCOMPLETELY SOL IN WATER. /POTASSIUM ALUM DODECAHYDRATE/

1 G DISSOLVES IN ABOUT 20 ML COLD WATER, ABOUT 1 ML BOILING WATER, INCOMPLETELY; PRACTICALLY INSOL IN ALC.

Synonyms

Canonical SMILES

Isomeric SMILES

Potassium alum (KAl(SO4)2·12H2O), also known as potassium aluminum sulfate dodecahydrate, is a highly stable, crystalline double sulfate salt utilized extensively as a coagulant, mordant, and aluminum precursor [1]. Unlike highly hygroscopic or liquid metal salts, it is procured as a dry, non-efflorescent white solid with a molecular weight of 474.39 g/mol, melting at 92.5 °C in its own water of crystallization [2]. Its baseline value proposition lies in its reliable delivery of trivalent aluminum (Al3+) and potassium (K+) ions, combined with a moderate room-temperature aqueous solubility (approximately 6.0 g/100 mL at 20 °C) that scales dramatically with heat[1]. This predictable solubility and robust shelf stability make it a cornerstone material for precise stoichiometric dosing in municipal water purification, leather tanning, and high-purity chemical synthesis [2].

Buyers often mistakenly substitute potassium alum with commercial aluminum sulfate (Al2(SO4)3) or other double salts like sodium or ammonium alum, leading to process failures . Pure aluminum sulfate is significantly more acidic and lacks the potassium ion, which alters flocculation dynamics and pH buffering in sensitive water treatment or dyeing processes . Substituting with sodium alum introduces severe handling issues, as sodium alum is highly efflorescent and spontaneously loses its water of crystallization in dry air, destroying stoichiometric reliability . Furthermore, using ammonium alum as a drop-in replacement in alkaline environments or high-temperature calcination results in the uncontrolled release of toxic, corrosive ammonia gas, making potassium alum the strict requirement for nitrogen-free processing [1].

Hydration Stability for Precise Stoichiometric Dosing

For precise chemical formulation, the mass stability of the solid precursor is critical. Potassium alum remains highly stable under standard atmospheric humidity, retaining its 12 moles of hydration until heated above 65 °C. In contrast, sodium alum is highly efflorescent, spontaneously losing water of crystallization at room temperature. This continuous mass fluctuation in sodium alum prevents accurate dosing by weight, whereas potassium alum guarantees a constant molecular weight of 474.39 g/mol during long-term dry storage.

| Evidence Dimension | Spontaneous dehydration (efflorescence) at room temperature |

| Target Compound Data | Potassium Alum: 0% spontaneous water loss (stable up to 65 °C) |

| Comparator Or Baseline | Sodium Alum: Highly efflorescent (continuous mass loss in air) |

| Quantified Difference | Potassium alum maintains 100% stoichiometric mass reliability; sodium alum requires constant re-titration. |

| Conditions | Standard atmospheric storage at room temperature |

Ensures accurate, repeatable dosing by weight in industrial formulations without the need to constantly re-assay the precursor for moisture content.

Superior Turbidity and TSS Reduction in Wastewater

In domestic wastewater treatment, potassium alum demonstrates superior flocculation performance compared to standard commercial aluminum sulfate. Controlled studies show that synthesized potassium alum dodecahydrate reduces water turbidity by up to 97% and Total Suspended Solids (TSS) by 86%[1]. Under identical conditions, commercial aluminum sulfate achieved only an 89% reduction in turbidity and an 82% reduction in TSS [1]. The presence of the potassium ion aids in forming denser, faster-settling flocs.

| Evidence Dimension | Turbidity and Total Suspended Solids (TSS) reduction |

| Target Compound Data | Potassium Alum: 97% turbidity reduction, 86% TSS reduction |

| Comparator Or Baseline | Commercial Aluminum Sulfate: 89% turbidity reduction, 82% TSS reduction |

| Quantified Difference | Potassium alum provides an 8% absolute increase in turbidity clearance and a 4% absolute increase in TSS removal. |

| Conditions | Domestic wastewater treatment assay |

Allows municipal and industrial water treatment facilities to achieve stricter effluent clarity standards using lower or equivalent dosing.

Nitrogen-Free Calcination and Alkaline Processing

When used as a precursor for alumina synthesis or reacted in alkaline environments, the choice of alum dictates the off-gassing profile. Ammonium alum reacts with alkalis or decomposes upon heating (above 250 °C) to release substantial volumes of ammonia (NH3) gas [1]. Potassium alum, conversely, decomposes into potassium sulfate and alumina without any nitrogenous off-gassing [1]. This makes potassium alum the mandatory choice for facilities lacking ammonia scrubbing infrastructure or processes sensitive to nitrogen contamination.

| Evidence Dimension | Ammonia (NH3) gas emission during alkaline reaction or calcination |

| Target Compound Data | Potassium Alum: 0% NH3 emission |

| Comparator Or Baseline | Ammonium Alum: Stoichiometric release of NH3 gas |

| Quantified Difference | Complete elimination of toxic/corrosive ammonia off-gassing during thermal or alkaline breakdown. |

| Conditions | High-temperature calcination (>250 °C) or high-pH aqueous reaction |

Eliminates the need for expensive ammonia scrubbing equipment and ensures nitrogen-free purity in downstream metal oxide synthesis.

Steep Solubility Curve for High-Efficiency Purification

Potassium alum exhibits a highly temperature-dependent aqueous solubility, dissolving at only ~6.0 g/100 mL at 20 °C but expanding to over 109 g/100 mL at 90 °C [1]. In contrast, aluminum sulfate is highly soluble even at room temperature (~36.4 g/100 mL) . This roughly 6-fold lower baseline solubility for potassium alum allows it to be easily and efficiently purified via fractional crystallization. Consequently, buyers can procure ultra-high purity grades of potassium alum (free of iron and heavy metals) much more cost-effectively than equivalent grades of pure aluminum sulfate.

| Evidence Dimension | Aqueous solubility at 20 °C |

| Target Compound Data | Potassium Alum: ~6.0 g/100 mL |

| Comparator Or Baseline | Aluminum Sulfate: ~36.4 g/100 mL |

| Quantified Difference | Potassium alum is ~6x less soluble at room temperature, enabling rapid precipitation. |

| Conditions | Aqueous solution at 20 °C vs 90 °C |

Dramatically lowers the cost and complexity of achieving ultra-high purity (>99.9%) grades required for cosmetics and pharmaceuticals.

High-Clarity Municipal and Industrial Wastewater Coagulation

Directly leveraging its proven 97% turbidity reduction and 86% TSS removal efficiency, potassium alum is the optimal coagulant for wastewater facilities requiring rapid flocculation and stringent clarity in their effluent, outperforming standard aluminum sulfate [1].

Nitrogen-Free Alumina (Al2O3) Precursor Synthesis

Because it completely avoids the ammonia off-gassing associated with ammonium alum, potassium alum is the preferred precursor for synthesizing high-purity alumina and complex oxide ceramics in facilities without specialized nitrogen-scrubbing infrastructure [2].

Ultra-High Purity Cosmetic and Astringent Formulation

Taking advantage of its steep solubility curve, potassium alum is easily purified via fractional crystallization to remove iron and heavy metals. This makes it the standard choice for topical astringents, styptic pencils, and natural deodorants where high dermatological purity is mandated [3].

References

- [1] IOP Conference Series: Earth and Environmental Science, Volume 1239, 'Aluminium recovery from aluminium foil waste as coagulant for domestic wastewater treatment.'

- [2] FoodAdditives.net. 'What is Ammonium alum (Ammonium aluminum sulfate) in Food and Deodorant?'

- [3] Ataman Chemicals. 'ALUMINIUM POTASSIUM SULFATE.'

Physical Description

Large, transparent crystals or white crystalline powder

White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline]

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

ODORLESS; SWEETISH, ASTRINGENT TASTE; DENSITY 1.725; MP 92.5 °C. /POTASSIUM ALUM DODECAHYDRATE/

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 134 of 137 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

IN TREATMENT OF GUM BLEEDING & CHRONIC & ACUTE GINGIVITIS.

THE DOSE AS AN ASTRINGENT IS 0.5-5%.

Five patients with malignant hemopathies, including four treated by bone marrow transplantation, developed cyclophosphamide induced hemorrhagic cystitis that failed to respond to the usual treatments. Each was treated by continuous irrigation of the bladder with potassium alum. Hematuria ceased in three patients followed up for 5 to 10 months. A review of the literature confirmed the 75% success rate of this treatment. No local side effects were recorded, but one patient had a single seizure.

For more Therapeutic Uses (Complete) data for ALUM, POTASSIUM (16 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Excessive dietary aluminum has been proposed to be a factor contributing to several neurological disorders in humans. Six 8 week old female Swiss Webster mice were fed for 10 weeks purified diets containing 100 (control, 100 aluminum, 500 (500 aluminum) or 1000 (1000 aluminum) ug aluminum/g diet. Brain and liver lipid peroxidation was determined by evaluating the production of 2-thiobarbituric acid reactive substances in brain and liver homogenates in the presence or absence of 50 mM ferrous iron. 2-Thiobarbituric acid reactive substances production in the absence of iron in brain homogenates from mice fed the 1000 aluminum diet was higher (30%) than that in the 100 aluminum control group (3.1 versus 2.4 nmol 2-thiobarbituric acid reactive substances/mg protein). The additional of ferrous iron increased 2-thiobarbituric acid reactive substances production in-brain homogenates from all 3 dietary group. The iron induced 2-thiobarbituric acid reactive substances production was 26% higher in the 1000 aluminum brain homogenates than in the 100 aluminum group (4.9 vs. 3.9 nmol 2-thiobarbituric acid reactive subtances/mg protein). Brain 2-Thiobarbituric acid reactive substances production in the presence and absence of iron was similar between the 100 and 500 aluminum groups. 2-Thiobarbituric acid reactive substances production in liver homogenates measured either with or without iron was similar for the 3 groups. These results show that, in mice, dietary aluminum intoxication leads to increased brain 2-thiobarbituric acid reactive substance production, suggesting that enhanced lipid peroxidation may be one possible mechanism underlying the neurological damage associated with increased tissue aluminum. /Aluminum/

Evidence is presented indicating that dementias are associated with a relative insufficiency of magnesium in the brain. Such insufficiency may be attributable to low intake or retention of magnesium; high intake of a neurotoxic metal, such a aluminum, which inhibits activity of magnesium requiring enzymes; or impaired transport of magnesium and/or enhanced transport of the neurotoxic metal into brain tissue. It is proposed that Alzheimer's disease involves a defective transport process, characterized by both an abnormally high incorporation of aluminum and an abnormally low incorporation that an altered serum protein contributes to the progression of Alzheimer's disease by having a greater affinity for aluminum than for magnesium, in contrast to the normal protein, which binds magnesium better than aluminum. The altered protein crosses the blood-brain barrier more efficiently than the normal protein and competes with the normal protein in binding to brain neurons. Binding of the altered protein to the target neurons would both facilitate aluminum uptake and impede magnesium uptake. Evidence suggests that albumin is the serum protein that is altered. /Aluminum/

Aluminum is established as a neurotoxin, although the basis for its toxicity is unknown. It recently has been shown to alter the function of the blood-brain barrier, which regulates exchanges between the central nervous system and peripheral circulation. The blood-brain barrier owes its unique properties to the integrity of cell membranes that comprise it. Aluminum affects some of the membrane like functions of the blood-brain barrier. It increases the rate of transmembrane diffusion and selectively changes saturable transport systems without disrupting the integrity of the membranes or altering CNS hemodynamics. Such alterations in the access to the brain of nutrients, hormones, toxins, and drugs could be the basis of CNS dysfunction. Aluminum is capable of altering membrane function at the blood-brain barrier; many of its effects on the CNS a well a peripheral tissues can be explained by its actions as a membrane toxin. /Aluminum/

Other CAS

Absorption Distribution and Excretion

When potassium alum is absorbed, the kidney is responsible for the elimination of the major portion of the absorbed dose. From the excretion, 0.1-0.3% of the absorbed dose is eliminated via the urine.

The distribution of aluminum salts in the body is influenced by increased concentrations of parathyroid hormone. It was shown, in preclinical studies, that oral administration of aluminum salts produces a distribution profile that forms deposits in kidneys, muscle, bone and gray matter.

Renal clearance of aluminum is approximately 5-10% of the excretion of urea or creatinine. The reduced clearance of aluminum compounds is due to the high protein binding.

ALUMINUM SALTS ARE ABSORBED IN ... SMALL AMT FROM THE DIGESTIVE TRACT. /ALUMINUM SALTS/

It was calculated that a dialysate aluminum concn of 0.2-1.0 mg/l (a concn readily found in many water supplies) would result in the direct transfer of aluminum into the blood of 3-16 mg for each dialysis treatment or 42-211 mg/mo. /Aluminum/

A given oral dose of aluminum results in significantly higher serum and tissue levels of the metal in nephrectomized rats than in intact controls in spite of the fact that only minimal amounts of aluminum are normally excreted in the urine. /Aluminum/

It was found that 70-90% of total aluminum bound to plasma proteins (60-70% to a high molecular weight protein and 10-20% to albumin while only 10-30% was unbound). This high affinity of aluminum for plasma proteins strongly suggests high levels of binding of aluminum to a variety of tissue proteins. /Aluminum/

For more Absorption, Distribution and Excretion (Complete) data for ALUM, POTASSIUM (21 total), please visit the HSDB record page.

Metabolism Metabolites

Aluminum is poorly absorbed following either oral or inhalation exposure and is essentially not absorbed dermally. The bioavailability of aluminum is strongly influenced by the aluminum compound and the presence of dietary constituents which can complex with aluminum and enhance or inhibit its absorption. Aluminum binds to various ligands in the blood and distributes to every organ, with highest concentrations found in bone and lung tissues. In living organisms, aluminum is believed to exist in four different forms: as free ions, as low-molecular-weight complexes, as physically bound macromolecular complexes, and as covalently bound macromolecular complexes. Absorbed aluminum is excreted principally in the urine and, to a lesser extent, in the bile, while unabsorbed aluminum is excreted in the faeces. (L739)

Wikipedia

Aluminium potassium sulfate

Potash Alum

Kalinite

Drug Warnings

Large doses of alum are irritant and may be corrosive; gum necrosis and gastrointestinal haemorrhage have occurred. Adverse effects on muscle and kidneys have been reported. /Alum/

Biological Half Life

The mean plasma half-life of aluminum after iv admin in dogs is approx 4.5 hr. /Aluminum/

The shorter half-life for the urinary elimination of aluminum was about 8 hr. /Aluminum/

Use Classification

Food Additives -> ACIDITY_REGULATOR; FIRMING_AGENT; RAISING_AGENT; -> JECFA Functional Classes

Cosmetics -> Deodorant; Antiperspirant

Methods of Manufacturing

From alunite, leucite or similar mineral. Also derived by crystallization from a solution made by dissolving aluminum sulfate and potassium sulfate.

MFR FROM 2:1 BLEND OF EXSICCATED POTASSIUM ALUM & SODIUM BICARBONATE.

General Manufacturing Information

Photographic Film, Paper, Plate, and Chemical Manufacturing

Wholesale and Retail Trade

Food, beverage, and tobacco product manufacturing

Paper Manufacturing

Sulfuric acid, aluminum potassium salt (2:1:1): ACTIVE

WHEN ALUM IS DISPENSED IN POWDERS WITH PHENOL, SALICYLATES, OR TANNIC ACID, GRAY OR GREEN COLORS MAY BE DEVELOPED DUE TO TRACES OF IRON IN THE ALUM.

IT IS SLIGHTLY ASEPTIC, PROBABLY DUE TO BACTERIOSTASIS THROUGH LIBERATION OF ACID ON HYDROLYSIS.

Used to produce the first synthetic gem in 1837

CAUTION: DO NOT CONFUSE STYPTIC PENCILS /MADE WITH POTASSIUM ALUMINUM/ WITH CAUSTIC PENCILS ... THE LATTER CONTAIN SILVER NITRATE.

For more General Manufacturing Information (Complete) data for ALUM, POTASSIUM (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

EPA Method 9038: Turbidimetric. Method 9038 is applicable to ground water, drinking and surface waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of sulfate; however, in order to obtain reliable readings, use a sample aliquot containing not more than 40 mg/l of sulfate. Sulfate ion is converted to a barium sulfate suspension under controlled condition. The resulting turbidity is determined by a nephelometer, filter photometer, or spectrophotometer and compared with a curve prepared from standard sulfate solution. The minimum detectable limit is approximatey 1 mg/l of sulfate. /Sulfate/

Method 426A: Gravimetric Method with Ignition of Residue and Method 426B: Gravimetric Method with Drying of Residue. Sulfate is precipitated in a hydrochloric acid solution as barium sulfate by the addition of barium chloride. The precipitation is carried out near the boiling temperature, and after a period of digestion the precipitate is filtered, washed with water until free of chloride ion, ignited or dried and weighed as barium sulfate. These methods are suitable for sulfate ion concentrations above 10 mg/l. /Sulfate/

Method 426C: Turbidimetric Method. Sulfate ion is precipitated in an acetic acid medium with barium chloride so as to form barium sulfate crystals of uniform size. Light absorbance of the barium sulfate suspension is measured by a photometer and the sulfate ion concentration is determined by comparison of the reading with a standard curve. This method is applicable in the range of 1 to 40 mg sulfate ion/l. With a turbidimeter, in a single laboratory with a sample having a mean of 7.45 mg sulfate ion/l, a standard deviation of 0.13 mg/l and a coefficient of variation of 1.7% were obtained. Two samples dosed with sulfate gave recoveries of 85 and 91%. /Sulfate/

For more Analytic Laboratory Methods (Complete) data for ALUM, POTASSIUM (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

Procedures for aluminum determination in body fluids by flameless atomic absorption spectrometry with a graphite furnace are described. Topics covered include sample preparation, applicable specifications, and possible difficulties which can arise. /Aluminum/

A microanalytical method for the measurement of aluminum in biological samples is presented, which requires 1-500 mg of brain tissues and less than 1 ml of blood, urine, or other aqueous samples. /Aluminum/

A CATION-EXCHANGE CHROMATOGRAPHY PROCEDURE IS OUTLINED FOR THE SIMPLE AND QUANTITATIVE DETERMINATION OF TRACE AMOUNTS OF ALUMINUM IN BIOLOGICAL MATERIAL (URINE) EMPLOYING NEUTRON ACTIVATION ANALYSIS. /ALUMINUM/

Blood and urine aluminum concn were studied in industrially exposed workers using electrothermal atomic absorption spectrometry. The detection limit was 5 ug/l for aluminum in blood and 3 ug/l for aluminum in urine. /Aluminum/

Interactions

... 25 Dialysis patients that experienced accidental exposure to aluminum and parathyroid hormone were examined. At the same time as parathyroid hormone decreased, serum calcium increased. Based on this observation it has been suggested that aluminum is incorporated, instead of calcium, into the bone and that this leads to the osteomalacia characteristic of aluminum-induced bone disease. Instead of being incorporated into osteoid bone tissue, calcium returns to the circulation which in turn inhibits the parathyroid hormone release from the parathyroid. In support of this hypothesis, ... a strong correlation between bone aluminum content and the amount of bone occupied by unmineralized osteoid in humans was found. Experimental support for the hypothesis of calcium aluminum interactions has also been provided in studies on chicks. /Aluminum/

Groups of 120 Atlantic salmon fry (Salmo salar, 1 g mass) were kept in through flow tanks of water (pH 5) containing various concn of aluminum and silicic acid. The aluminum concn in all but the control tank (0.85 umol aluminum/l) were 6-7 umol/l, at acutely toxic levels. Silicon levels were 0.66 umol/l (control), 93.06, 24.89, 5.46, and 0.60 umol/l, corresponding to silicon:aluminum ratios of 13.0, 3.7, 0.9, and 0.1. Exchangeable aluminum, ie, aluminum retained on Amberlite, was 6.00, 5.00, 4.11, and 1.52 umol/l in test tanks, respectively. Fish were exposed for 96 hr, and the proportion of dead fish was recorded at 12-hr intervals. The whole experiment was run three times; data are from all runs combined. At a silicon:aluminum ratio of 13, acute toxicity of aluminum was eliminated and gill structures of the fish were normal. Percent survival versus time was higher for the higher silicon:aluminum ratio groups. Accumulation of aluminum by fish fell sharply as the exchangeable aluminum increased. aluminum and silicon levels in fish were 0.44 and 0.01 (control), 0.40 and 0.54 (silicon:aluminum ratio of 13), 2.04 and 0.35 (slicon:aluminum ratio of 3.7), 2.49 and 0.33 (silicon: aluminum ratio of 0.9), 2.38 and 0.08 (silicon:aluminum ratio of 0.1) umol per g dry mass, respectively. /Aluminum/

To elucidate the interaction between aluminum and certain essential trace metals, an experiment was performed on rats fed diets with suboptimal or optimal levels of zinc or copper. Half of each group of animals were fed the same diet but with 1000 ppm aluminum added. Changes were noted after 120 days. Severe testicular damage was seen in rats fed either the low zinc or the low copper diet. The lesions included a wide range of spermatogenic cell degeneration and tubular atropy. When aluminum was added to the diet, the testicular destruction of zinc deficient rats was significantly reduced. This indicated that the presence of aluminum in the diet projected the testis against the damage cauesd by zinc deficiency. Pituitary glands were examined. Hypertrophy of basophiles was more pronounced in rats fed the suboptimal zinc or copper diet. When aluminum was added to their diet, the changes were reversed. The mechanims by which aluminum protects male gonadal functions against zinc deficiency are discussed. This study is the first to demonstrate the preventivve effect of aluminum against testicular damage caused by zinc deficiency. /Aluminum/

For more Interactions (Complete) data for ALUM, POTASSIUM (6 total), please visit the HSDB record page.

Stability Shelf Life

WHEN KEPT LONG TIME @ 60-65 °C (OR OVER SULFURIC ACID) LOSES 9 H2O WHICH IS REABSORBED ON EXPOSURE TO AIR. /POTASSIUM ALUM DODECAHYDRATE/

Dates

Kovalchik MT, Kaehny WD, Hegg AP, Jackson JT, Alfrey AC: Aluminum kinetics during hemodialysis. J Lab Clin Med. 1978 Nov;92(5):712-20. [PMID:712205]

Berlyne GM, Ben-Ari J, Pest D, Weinberger J, Stern M, Levine R, Gilmore GR: Hyperaluminaemia from aluminum resins in renal failure. Lancet. 1970 Sep 5;2(7671):494-6. [PMID:4194940]

Burdock G. (1997). Encyclopedia of food and color additives. CRC Press.

Burke I. (2000). The nature of beauty . Ebury Press.

McEvoy G., Miller J. and Litvak K. (1990). AHFS Drug information 90.. Bethesda.

National research council (1981). Drinking water and health (4th ed.). National academy press.

Ellenhorn M.J. and Barceloux D.G. (1988). Medical toxicology: diagnosis and treatment of human poisoning. Elsevier.

FDA GRAS

Homepathic label

EWG's skin deep

Cosmetics info

FDA OTC ingredients

Encyclopaedia Britannica

What is alum?